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Introduction

Odevixibat is a potent, selective, and reversible inhibitor of the ileal bile acid transporter
(IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By blocking
the reabsorption of bile acids in the terminal ileum, odevixibat interrupts the enterohepatic
circulation, leading to increased fecal excretion of bile acids and a subsequent reduction in the
systemic bile acid pool.[1][2] This mechanism of action has shown therapeutic promise in
pediatric cholestatic liver diseases, where the accumulation of bile acids is a key driver of
pathology, leading to debilitating symptoms such as pruritus and progressive liver damage.
This technical guide provides a comprehensive review of the clinical trial phases of odevixibat,
focusing on its development for Progressive Familial Intrahepatic Cholestasis (PFIC), Alagille
Syndrome (ALGS), and Biliary Atresia.

Mechanism of Action: IBAT Inhibition

The enterohepatic circulation is a highly efficient process, with approximately 95% of bile acids
being reabsorbed in the terminal ileum via the IBAT.[3] In cholestatic conditions, the impaired
secretion of bile acids from the liver leads to their accumulation, causing hepatocellular injury
and intense pruritus. Odevixibat acts locally in the gut with minimal systemic exposure, directly
targeting the IBAT to reduce bile acid reuptake.[3][4] This targeted inhibition effectively breaks
the cycle of bile acid recirculation, thereby lowering serum bile acid (sBA) concentrations and
alleviating associated symptoms.[2]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1663563?utm_src=pdf-interest
https://www.benchchem.com/product/b1663563?utm_src=pdf-body
https://www.benchchem.com/product/b1663563?utm_src=pdf-body
https://www.io.nihr.ac.uk/wp-content/uploads/2024/01/29875-Odevixibat-for-Biliary-Atresia-V1.0-JAN2024-NON-CONF.pdf
https://synapse.patsnap.com/article/what-is-the-mechanism-of-odevixibat
https://www.benchchem.com/product/b1663563?utm_src=pdf-body
https://www.bylvayhcp.com/moa
https://www.benchchem.com/product/b1663563?utm_src=pdf-body
https://www.bylvayhcp.com/moa
https://www.bylvay.com/moa
https://synapse.patsnap.com/article/what-is-the-mechanism-of-odevixibat
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Enterohepatic Circulation of Bile Acids

- sorption
~ (BAT) Portal Vein
BileAcid e >
nthesis T
C 5
~5%

A4

=\——)—> Fecal Excretion

Odevixibat Mechanism of Action

Inhibits
Increased Fecal
Bile Acid Excretion

Click to download full resolution via product page

Figure 1: Odevixibat's Mechanism of Action on Enterohepatic Circulation.

Clinical Development in Progressive Familial
Intrahepatic Cholestasis (PFIC)

PFIC is a group of rare, autosomal recessive liver disorders characterized by impaired bile
formation and/or secretion, leading to severe cholestasis, pruritus, and progressive liver
fibrosis. Odevixibat has undergone extensive clinical evaluation for the treatment of pruritus in
patients with PFIC.

PEDFIC 1 (Phase 3)
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The PEDFIC 1 trial was a pivotal, randomized, double-blind, placebo-controlled study designed
to evaluate the efficacy and safety of odevixibat in children with PFIC type 1 or type 2.[5][6]

Experimental Protocol:
o Study Design: 24-week, multicenter, global trial.[5]

o Patient Population: 62 patients aged 6 months to 15.9 years with a confirmed diagnosis of
PFIC1 or PFIC2 and significant pruritus.[5]

o Treatment Arms: Patients were randomized in a 1:1:1 ratio to receive:
o Odevixibat 40 pg/kg/day
o Odevixibat 120 pg/kg/day
o Placebol6]

e Primary Endpoints:

o United States: Proportion of patients with a positive pruritus assessment, defined as a
scratching score of <1 on a 0-4 scale or a =1-point drop from baseline on the PRUCISION
observer-reported outcome (ObsRO) instrument.

o European Union: Proportion of patients with either a >70% reduction in sBA from baseline
or an sBA level <70 pmol/L.[6]

e Secondary Endpoints: Included changes in sBA levels and sleep parameters.[5]

Quantitative Data Summary:
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o Odevixibat
Outcome Odevixibat (40
(120 Placebo p-value
Measure Hglkgl/day)
Hg/kg/day)
Primary Endpoint
(US): Positive Data for pooled
_ o 53.5% 28.7% 0.004
Pruritus odevixibat arms
Assessment
Primary Endpoint
(EV): sBA 44% 21% 0% 0.003
Response
Secondary
Endpoint: Data for pooled -114.3 (mean +13.1 (mean 0.002
Change in sBA odevixibat arms reduction) increase) '
(umol/L)

Table 1. Key Efficacy Outcomes from the PEDFIC 1 Trial.[6]

PEDFIC 2 (Open-Label Extension)

PEDFIC 2 is an ongoing, long-term, open-label extension study evaluating the continued
efficacy and safety of odevixibat in patients from PEDFIC 1, as well as new patients with any
type of PFIC.[6][7]

Experimental Protocol:
o Study Design: 72-week, open-label, single-arm study.[7]

» Patient Population: Patients who completed PEDFIC 1 and new patients of any age with any
PFIC subtype.[6]

o Treatment: All patients received odevixibat 120 pg/kg/day.[7]
e Primary Endpoints (Interim Analysis at Week 24):

o Change from baseline in sBA.
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o Proportion of positive pruritus assessments.[8]

Quantitative Data Summary (Interim Analysis):

Mean Change in sBA from Proportion of Positive

Cohort ] )
Baseline (umol/L) Pruritus Assessments
Cohort 1A (Odevixibat in -201 (from PEDFIC 1 baseline 330
0
PEDFIC 1) to weeks 22-24 of PEDFIC 2)

Cohort 1B (Placebo in PEDFIC  -144 (from odevixibat initiation
1) to weeks 22-24)

56%

] -104 (from odevixibat initiation
Cohort 2 (New Patients) 62%
to weeks 22-24)

Table 2: Key Efficacy Outcomes from the PEDFIC 2 Interim Analysis.[8]

Clinical Development in Alagille Syndrome (ALGS)

ALGS is a rare, autosomal dominant genetic disorder characterized by a paucity of intrahepatic
bile ducts, leading to cholestasis, severe pruritus, and progressive liver disease.

ASSERT (Phase 3)

The ASSERT trial was a pivotal, randomized, double-blind, placebo-controlled study to assess
the efficacy and safety of odevixibat in patients with ALGS.[9][10]

Experimental Protocol:
o Study Design: 24-week, multicenter, global trial.[10]

o Patient Population: 52 patients with a genetically confirmed diagnosis of ALGS, a history of
significant pruritus, and elevated sBA levels.[10][11]

e Treatment Arms: Patients were randomized 2:1 to receive:

o Odevixibat 120 pg/kg/day (n=35)
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o Placebo (n=17)[10]

o Primary Endpoint: Change in caregiver-reported scratching score (on the PRUCISION
instrument; range 0-4) from baseline to weeks 21-24.[10]

o Key Secondary Endpoint: Change in sBA concentration from baseline to the average of
weeks 20 and 24.[10]

Quantitative Data Summary:

Odevixibat (120
Outcome Measure Placebo p-value

Hg/kg/day)

Primary Endpoint: LS
Mean Change in -1.7 -0.8 0.0024

Scratching Score

Key Secondary
Endpoint: LS Mean

) -90 +22 0.0012
Change in sBA

(umol/L)

Table 3: Key Efficacy Outcomes from the ASSERT Trial.[10][11]

Clinical Development in Biliary Atresia

Biliary atresia is a rare and life-threatening liver disease in infants, characterized by the
obstruction or absence of extrahepatic bile ducts. It is a leading cause of pediatric liver
transplantation.[1]

BOLD (Phase 3)

The BOLD study is an ongoing, pivotal, randomized, double-blind, placebo-controlled trial
evaluating the efficacy and safety of odevixibat in children with biliary atresia who have
undergone a Kasai hepatoportoenterostomy.[12][13]

Experimental Protocol:
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e Study Design: Double-blind, randomized, placebo-controlled.[12]

» Patient Population: Children with a clinical diagnosis of biliary atresia who have undergone a
Kasai procedure.[12]

e Treatment Arms:
o Odevixibat
o Placebo

e Primary Outcome: Proportion of patients who are alive and have not undergone a liver
transplant after 104 weeks of study treatment.[1]

Secondary Outcome Measures: Include changes in total bilirubin and sBA levels.[13]

As the BOLD trial is ongoing, comprehensive efficacy data is not yet available.
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Figure 2: Odevixibat Clinical Trial Workflow for Different Indications.

Safety and Tolerability

Across the completed clinical trials, odevixibat has been generally well-tolerated. The most
commonly reported treatment-emergent adverse events were gastrointestinal in nature, with
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diarrhea being the most frequent.[6][10] These events were typically mild to moderate in
severity.

Conclusion

The clinical development program for odevixibat has demonstrated its efficacy and safety in
treating pruritus associated with PFIC and ALGS. The significant reductions in both pruritus and
serum bile acids observed in the PEDFIC and ASSERT trials provide strong evidence for its
therapeutic benefit in these rare pediatric cholestatic liver diseases. The ongoing BOLD study
holds the potential to expand the indication for odevixibat to include biliary atresia, a condition
with a high unmet medical need. The targeted, non-systemic mechanism of action of
odevixibat represents a significant advancement in the management of these debilitating
conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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